2-(2,5-Dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride
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Description
2-(2,5-Dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride is a chemical compound that features a thiolane ring substituted with two methyl groups and a benzene ring substituted with two hydroxyl groups The chloride ion is associated with the thiolane ring, forming a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under acidic conditions.
Substitution with Methyl Groups: The thiolane ring is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment to Benzene Ring: The thiolane ring is attached to the benzene ring through a nucleophilic substitution reaction, where the benzene ring is pre-functionalized with leaving groups such as halides.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the thiolane-benzene compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Properties
IUPAC Name |
2-(2,5-dimethylthiolan-1-ium-1-yl)benzene-1,4-diol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S.ClH/c1-8-3-4-9(2)15(8)12-7-10(13)5-6-11(12)14;/h5-9H,3-4H2,1-2H3,(H-,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSVHFDCXJELQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC([S+]1C2=C(C=CC(=C2)O)O)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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